molecular formula C10H11NO B1526211 1-(1-Benzofuran-3-yl)ethan-1-amine CAS No. 1270473-91-0

1-(1-Benzofuran-3-yl)ethan-1-amine

Cat. No. B1526211
M. Wt: 161.2 g/mol
InChI Key: IMDAWZCPOGRWLC-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-3-yl)ethan-1-amine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as a catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans .

Scientific Research Applications

Polymer Science and Materials

In polymer science, derivatives of 1-(1-Benzofuran-3-yl)ethan-1-amine have been explored for their dielectric and thermal properties. For instance, Çelik and Coskun (2018) synthesized methacrylate polymers bearing chalcone side groups derived from 1-(1-Benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, showcasing the compound's role in modifying polymer characteristics such as thermal stability and dielectric behavior Çelik & Coskun, 2018.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the compound has been utilized as a building block for creating a variety of biologically active molecules. Ezzatzadeh and Hossaini (2018) developed a novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction, highlighting its utility in efficiently generating complex molecules with potential antioxidant activity Ezzatzadeh & Hossaini, 2018.

Catalysis and Chemical Transformations

1-(1-Benzofuran-3-yl)ethan-1-amine derivatives have also found applications in catalytic processes and chemical transformations. Jiang et al. (2018) reported on a copper-catalyzed stereospecific C–S coupling reaction involving enantioenriched tertiary benzylic amines, demonstrating the compound's versatility in facilitating the synthesis of sulfur-containing organic molecules with high enantiopurity Jiang et al., 2018.

Diversity-Oriented Synthesis

The scaffold has contributed to diversity-oriented synthesis strategies, serving as a core structure in the generation of compound libraries. Qin et al. (2017) described efficient synthetic protocols for preparing libraries based on benzofuran scaffolds, aiming at biological activity exploration with varied physicochemical properties Qin et al., 2017.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAWZCPOGRWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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